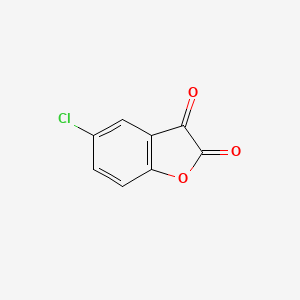

5-Chlorobenzofuran-2,3-dione

Descripción

Significance of Benzofuran-2,3-dione (B1329812) Scaffolds in Organic Chemistry

Benzofuran-2,3-dione and its derivatives represent a critical class of heterocyclic compounds. bohrium.comnih.gov This structural motif, characterized by a fused benzene (B151609) and furan (B31954) ring system with two ketone groups, serves as a versatile building block in the synthesis of more complex molecules. bohrium.comsmolecule.com The inherent reactivity of the dione (B5365651) functionality allows for a variety of chemical transformations, making it a valuable precursor in the construction of diverse molecular architectures. researchgate.net

The benzofuran (B130515) scaffold is a common feature in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. nih.govresearchgate.net Consequently, synthetic routes to access and modify this core structure are of paramount importance to medicinal chemists and the broader field of organic synthesis. bohrium.commdpi.com The development of novel and efficient methods for the synthesis of benzofuran derivatives remains an active area of research. acs.orgorganic-chemistry.org

Contextualizing Halogenated Benzofuran-2,3-diones within Heterocyclic Chemistry

The introduction of a halogen atom, such as chlorine, onto the benzofuran-2,3-dione scaffold significantly influences its chemical properties and reactivity. Halogenation can alter the electronic nature of the aromatic ring, impact the reactivity of the dione, and provide a handle for further functionalization through various cross-coupling reactions. researchgate.net

Halogen-substituted benzofurans are crucial intermediates in the synthesis of complex heterocyclic systems that are otherwise challenging to prepare. researchgate.net The position of the halogen atom on the benzofuran ring is a key determinant of its synthetic utility. Specifically, the presence of a chlorine atom at the 5-position, as in 5-Chlorobenzofuran-2,3-dione, offers a strategic site for molecular elaboration.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its utility as a reactive intermediate in the synthesis of novel heterocyclic compounds. For instance, it can be a precursor to various substituted benzofuran derivatives. The reactivity of the dione moiety allows for reactions such as condensations and ring-opening/ring-closing cascades to generate diverse molecular scaffolds.

While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its role can be inferred from studies on related halogenated benzofurans and their applications in synthetic and medicinal chemistry. For example, derivatives like 5-chlorobenzofuran-2-yl compounds have been used to synthesize Schiff bases and triazole-thiols with potential biological activities. researchgate.netresearchgate.net Furthermore, the synthesis of spiro[benzofuran-3,2'-naphthoquinones] has been achieved from related precursors, highlighting the synthetic potential of the benzofuran-3-one core. acs.org

The general chemical properties of related compounds, such as 1-(5-chlorobenzo[b]furan-2-yl)ethan-1-one, have been documented, providing insights into the expected characteristics of the broader class of 5-chlorobenzofuran (B1360139) derivatives. lookchem.com These studies collectively underscore the foundational importance of compounds like this compound in the development of new chemical entities.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H3ClO3 |

|---|---|

Peso molecular |

182.56 g/mol |

Nombre IUPAC |

5-chloro-1-benzofuran-2,3-dione |

InChI |

InChI=1S/C8H3ClO3/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H |

Clave InChI |

WRGNYZNIUPZBFQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)C(=O)C(=O)O2 |

Origen del producto |

United States |

Synthetic Methodologies for 5 Chlorobenzofuran 2,3 Dione and Analogous Structures

Precursor-Based Synthesis of the Benzofuran-2,3-dione (B1329812) Core

The traditional synthesis of the benzofuran-2,3-dione framework often relies on the careful selection and manipulation of precursor molecules that already contain the necessary carbon skeleton or can be readily induced to form the desired heterocyclic ring system.

Utilization of Chlorinated Aromatic Precursors

The introduction of a chlorine atom at the 5-position of the benzofuran-2,3-dione nucleus is typically achieved by starting with a commercially available or synthetically prepared chlorinated aromatic compound. Chlorinated phenols and their derivatives are common starting materials for this purpose. For instance, the synthesis of chloro-phenoxyacetic acid derivatives can be accomplished by reacting a salt of a phenol (B47542) or methylphenol with a salt of chloroacetic acid, followed by chlorination. wipo.int

A patented method for producing 4-amino-5-halogenobenzofuran-7-carboxylic acid highlights a synthetic route starting from a 4-protected amino-2-hydroxybenzoic acid ester. google.com This precursor undergoes halogenation to introduce the chloro-substituent onto the aromatic ring before subsequent cyclization steps. google.com This strategy underscores the importance of incorporating the chloro-substituent at an early stage of the synthetic sequence.

The synthesis of 5-chloro-benzofuran-2-carboxylic acid ethyl ester, a potential precursor to the dione (B5365651), has been achieved by reacting 5-chlorosalicylaldehyde (B124248) with ethyl bromoacetate (B1195939) in the presence of a base like cesium carbonate. chemicalbook.com This reaction proceeds via an initial etherification followed by an intramolecular condensation to form the benzofuran (B130515) ring.

Table 1: Examples of Chlorinated Aromatic Precursors and their Resulting Benzofuran Derivatives

| Precursor | Reagents and Conditions | Product | Reference |

| 4-Acetamido-2-hydroxy-benzoic acid methyl ester | N-Chlorosuccinimide | 4-Acetamido-5-chloro-2-hydroxy-benzoic acid methyl ester | google.com |

| 5-Chlorosalicylaldehyde | Ethyl bromoacetate, Cs₂CO₃, MeCN/DMF, reflux | 5-Chloro-benzofuran-2-carboxylic acid ethyl ester | chemicalbook.com |

| Phenol/Methylphenol | Chloroacetic acid salt, then Cl₂ | Chloro-phenoxyacetic acid derivatives | wipo.int |

Cyclization Strategies for Benzofuran Ring Formation

The crucial step in forming the benzofuran core is the intramolecular cyclization reaction. For the synthesis of benzofuran-2,3-diones from phenoxyacetic acid precursors, an intramolecular Friedel-Crafts-type acylation is a common strategy. This typically involves the conversion of the carboxylic acid moiety of a phenoxyacetic acid to a more reactive acyl halide or the use of a strong acid to promote cyclization of a phenoxyglyoxylic acid.

Another widely employed method is the oxidative cyclization of ortho-hydroxyphenyl derivatives. For example, the oxidation of 2-hydroxyacetophenones can lead to the formation of the benzofuran ring. While not directly yielding the 2,3-dione, these intermediates can be further oxidized to the desired product.

The Perkin rearrangement offers a pathway to benzofuran-2-carboxylic acids from 3-halocoumarins. researchgate.net This reaction involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. researchgate.net These carboxylic acid derivatives can then potentially be converted to the 2,3-dione through subsequent oxidation steps.

Advanced Catalytic Approaches in Dione Synthesis

Modern synthetic organic chemistry increasingly relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of benzofuran-2,3-diones and their derivatives has benefited significantly from these advancements, with palladium, copper, and nickel catalysts playing prominent roles.

Palladium-Catalyzed Ring-Closure Reactions

Palladium catalysts are well-established for their ability to mediate a wide range of cross-coupling and cyclization reactions. In the context of benzofuran synthesis, palladium-catalyzed carbonylative reactions are particularly relevant for accessing the dione or related precursors. For instance, a general and convenient palladium-catalyzed carbonylation procedure for the synthesis of benzofuran-2(3H)-ones from phenols and aldehydes has been developed, using formic acid as a carbon monoxide source. nih.govrsc.org These benzofuran-2(3H)-ones are direct precursors to the 2,3-diones via oxidation.

Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has been shown to produce a variety of benzofuran compounds. nih.gov By selecting appropriately substituted phenols, such as 2-chloro-4-nitrophenol, this method can be adapted for the synthesis of chlorinated benzofurans. nih.gov The reaction likely proceeds through a C-H activation and insertion mechanism, followed by reductive elimination to form the heterocyclic ring. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Precursors | Catalyst System | Product Type | Reference |

| Phenols, Aldehydes | Pd catalyst, Formic Acid (CO source) | Benzofuran-2(3H)-ones | nih.govrsc.org |

| Phenols, Alkenylcarboxylic acids | Pd(OAc)₂, Cu(OAc)₂·H₂O, O₂ | 2,3-Disubstituted benzofurans | nih.gov |

| o-Iodoanisoles, Terminal alkynes | Pd catalyst | 2,3-Disubstituted benzofurans | organic-chemistry.org |

Copper-Mediated Cyclization and Coupling Processes

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. Copper-mediated C-H functionalization is a powerful tool for C-O bond formation. nih.gov For example, the copper-catalyzed oxidative cyclization of carboxylic acids using potassium persulfate as an oxidant can produce lactones, which are structurally related to the benzofuranone core. rsc.orgstanford.edu

A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a direct route to benzofurans. organic-chemistry.org The combination of palladium and copper catalysts is also highly effective, particularly in Sonogashira coupling reactions between iodophenols and terminal alkynes, which upon intramolecular cyclization, yield benzofuran derivatives. acs.orgnih.gov

Table 3: Copper-Mediated Synthesis of Benzofuran Derivatives

| Precursors | Catalyst System | Reaction Type | Product Type | Reference |

| o-Hydroxybenzaldehyde N-tosylhydrazones, Terminal alkynes | CuBr (ligand-free) | Coupling/Cyclization | Substituted benzofurans | organic-chemistry.org |

| Iodophenols, Terminal alkynes | (PPh₃)PdCl₂, CuI, Et₃N | Sonogashira Coupling/Cyclization | Substituted benzofurans | acs.orgnih.gov |

| Carboxylic acids | Cu(OAc)₂, K₂S₂O₈ | Oxidative Cyclization | Lactones | rsc.orgstanford.edu |

Nickel-Catalyzed Pathways to Benzofuran Derivatives

Nickel catalysis has emerged as a powerful tool in organic synthesis, and its application in the formation of benzofuran rings is an area of active research. acs.org A nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones has been reported to produce benzofuran derivatives in moderate yields. organic-chemistry.orgthieme.de This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.orgthieme.de

Furthermore, a nickel-catalyzed decarbonylative cycloaddition of benzofuran-2,3-diones with alkynes has been established for the synthesis of flavones. aminer.cn While this reaction uses a benzofuran-2,3-dione as a starting material, it demonstrates the utility of nickel in manipulating this heterocyclic core and suggests the potential for nickel-catalyzed cyclization reactions to form the dione itself. In 2021, a nickel-catalyzed carbonylative synthesis was developed to produce 2,3-dihydrobenzofuran (B1216630) derivatives from ortho-substituted aryl iodides and alkyl halides, utilizing Mo(CO)₆ as the carbonylating agent. nih.gov

Table 4: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Precursors | Catalyst System | Reaction Type | Product Type | Reference |

| Aryl halides, Aryl ketones | Ni catalyst | Intramolecular Nucleophilic Addition | Substituted benzofurans | organic-chemistry.orgthieme.de |

| o-Substituted aryl iodides, Alkyl halides | Ni(acac)₂, Mo(CO)₆, Mn | Carbonylative Synthesis | 2,3-Dihydrobenzofurans | nih.gov |

| Benzofuran-2,3-diones, Alkynes | Ni catalyst, dppe ligand | Decarbonylative Cycloaddition | Flavones | aminer.cn |

Oxidative Strategies for Dione Construction

The formation of the benzofuran-2,3-dione skeleton frequently relies on oxidative methodologies. These strategies are essential for introducing the vicinal carbonyl groups and establishing the heterocyclic ring system. Two prominent approaches within this category are oxidative coupling reactions and dehydrogenation methodologies.

Oxidative Coupling Reactions in Dione Formation

Oxidative coupling represents a powerful strategy for forming C-C and C-O bonds in a single transformation, leading to the construction of complex heterocyclic frameworks. In the context of benzofuran synthesis, these reactions often involve the coupling of a phenol derivative with a suitable partner, followed by cyclization.

A notable example is the synthesis of 5-hydroxybenzofurans, which are direct precursors that can be oxidized to the corresponding diones. This method utilizes a tandem in situ oxidative coupling and cyclization process. nih.govthieme-connect.com The reaction typically involves a hydroquinone (B1673460) and a β-dicarbonyl compound, mediated by an oxidant like phenyliodine(III) diacetate (PIDA). thieme-connect.com The proposed mechanism involves the initial oxidation of the hydroquinone to a reactive quinone intermediate. This is followed by a Michael addition of the β-dicarbonyl compound, intramolecular cyclization, and subsequent aromatization to yield the substituted 5-hydroxybenzofuran. nih.gov

The general applicability of oxidative coupling is highlighted by its use with various substituted phenols and dicarbonyl compounds, often catalyzed by transition metals or hypervalent iodine reagents. nih.gov These reactions directly functionalize the aromatic C(sp²)–H bond, providing an efficient route to the core benzofuran structure. nih.gov Once the substituted benzofuran is formed, further oxidation can yield the desired 2,3-dione. For instance, the oxidation of 3-arylbenzofuran-2(3H)-ones to 3-aryl-3-hydroxybenzofuran-2-ones has been achieved using reagents like pyridinium (B92312) chlorochromate (PCC) in combination with periodic acid (H₅IO₆). nih.gov

Table 1: Examples of Oxidative Coupling Conditions for Benzofuran Synthesis

| Starting Materials | Oxidant/Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydroquinone, Ethyl Acetoacetate | Phenyliodine(III) diacetate (PIDA), ZnI₂ | 5-Hydroxybenzofuran | nih.govthieme-connect.com |

| 2,4-Disubstituted Phenols | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Substituted 2,2'-Biphenyldiols | google.com |

Dehydrogenation Methodologies

Dehydrogenation is a fundamental oxidative process used to introduce unsaturation into a molecule, often converting a saturated or partially saturated ring system into an aromatic one. chemicalbook.com In heterocyclic chemistry, this strategy is crucial for the final aromatization step in the synthesis of compounds like benzofurans. chemicalbook.com While direct dehydrogenation of a precursor like 5-chlorobenzofuran-2,3-dihydro-2,3-diol is not a commonly cited specific route to the dione, the principle is central to many synthetic pathways that generate aromatic heterocycles. google.com

Dehydrogenation reactions can be facilitated by a wide range of reagents, from metal catalysts such as palladium on charcoal (Pd/C) to high-potential quinones. chemicalbook.com The choice of reagent is critical and depends on the substrate's stability and the desired reaction conditions. In the synthesis of related heterocyclic systems, such as certain nitrogen heterocycles, oxidative dehydrogenation using molecular oxygen (aerobic oxidation) has been established as an effective and environmentally friendly method. google.com This approach is often catalyzed and proceeds under mild conditions. google.com

Chemo- and Regioselective Synthetic Pathways to 5-Chlorobenzofuran-2,3-dione

Achieving the specific substitution pattern of this compound requires precise control over the reaction's regioselectivity. A highly effective and plausible chemo- and regioselective pathway is analogous to the Sandmeyer isatin (B1672199) synthesis, which is a well-established method for producing indole-2,3-diones. The synthesis of 5-chloroisatin (B99725) from p-chloroaniline serves as a direct blueprint for this approach.

This proposed synthesis for this compound would commence with 4-chlorophenol (B41353), ensuring the chlorine atom is correctly positioned at what will become the 5-position of the benzofuran ring.

The key steps are as follows:

Formation of the Oxime : The synthesis begins with the reaction of 4-chlorophenol with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in the presence of a base. This condensation reaction forms an isonitrosoacetanilide-type intermediate, specifically 2-(hydroxyimino)-N-(4-chlorophenyl)acetamide. This step establishes the N=C-C=O framework necessary for cyclization.

Acid-Catalyzed Cyclization : The crucial step for ensuring regioselectivity is the intramolecular cyclization of the oxime intermediate. This is achieved by treating the intermediate with a strong acid, such as concentrated sulfuric acid. The electrophilic cyclization occurs selectively at the ortho position relative to the phenolic oxygen, which is highly activated, leading directly to the formation of the 5-chloro-substituted benzofuran-2,3-dione ring system.

This method is advantageous because the starting material, 4-chlorophenol, is readily available, and the reaction sequence is known to be highly regioselective for the analogous synthesis of 5-chloroisatin.

Table 2: Proposed Regioselective Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference Analogy |

|---|---|---|---|---|---|

| 1 | 4-Chlorophenol | Chloral hydrate, Hydroxylamine | 2-(Hydroxyimino)-N-(4-chlorophenyl)acetamide | Oxime Formation |

Reactivity and Reaction Mechanisms of 5 Chlorobenzofuran 2,3 Dione

Nucleophilic and Electrophilic Transformations of the Dione (B5365651) Moiety

The adjacent carbonyl groups in the dione moiety of 5-Chlorobenzofuran-2,3-dione create highly electrophilic centers, making them susceptible to attack by a variety of nucleophiles.

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis. In the presence of a base, they generate nitrilimines, which are highly reactive 1,3-dipoles. The reaction of 1-bromo-2-(5-chlorobenzofuran-2-yl)ethanedione-1-phenylhydrazone, a derivative of this compound, with various nitrogen nucleophiles has been explored. researchgate.net For instance, its reaction with N-arylmaleimides in the presence of triethylamine (B128534) leads to the formation of pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) derivatives. researchgate.net The proposed mechanism involves the in situ formation of a nitrilimine intermediate which then undergoes a [3+2] cycloaddition reaction with the double bond of the N-arylmaleimide. researchgate.netlookchemmall.com

These reactions are significant as they provide a pathway to complex, fused heterocyclic systems containing the 5-chlorobenzofuran (B1360139) motif, which are of interest for their potential biological activities. researchgate.net The general reactivity of hydrazonoyl halides with various nucleophiles has been extensively reviewed, highlighting their importance in constructing diverse heterocyclic frameworks. lookchemmall.comscirp.org

Table 1: Representative Reactions of a this compound Derivative with Nitrogen Nucleophiles

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-Bromo-2-(5-chlorobenzofuran-2-yl)ethanedione-1-phenylhydrazone | N-Arylmalemides | Pyrrolo[3,4-c]pyrazole-4,6-diones | researchgate.net |

| 1-Bromo-2-(5-chlorobenzofuran-2-yl)ethanedione-1-phenylhydrazone | Active methylene (B1212753) compounds | Pyrazoles, Pyrazolo[3,4-d]pyridazines, Pyrazolo[3,4-d]pyrimidines | researchgate.net |

The dione moiety of this compound can undergo condensation reactions with various carbonyl compounds. These reactions, often base- or acid-catalyzed, involve the formation of a new carbon-carbon bond. sudhirnama.invanderbilt.edu The fundamental principle of these reactions is the generation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of the second reactant. vanderbilt.edu

While specific examples detailing the condensation of this compound itself with other carbonyl compounds are not prevalent in the provided search results, the general reactivity of dicarbonyl compounds suggests its potential to participate in aldol-type reactions. libretexts.org In such a reaction, the enolizable position of a partner carbonyl compound would attack one of the carbonyls of this compound, leading to a β-hydroxy carbonyl adduct. Subsequent dehydration could then lead to the formation of an α,β-unsaturated carbonyl system. libretexts.org The success of such mixed aldol (B89426) condensations often depends on the relative reactivity of the carbonyl partners. libretexts.org

Intramolecular Cyclization and Rearrangement Processes

The rigid benzofuran (B130515) core of this compound provides a scaffold for various intramolecular reactions, leading to the formation of complex polycyclic systems.

Spirocyclization reactions are a powerful tool for the construction of spirocyclic frameworks, which are present in numerous natural products and pharmacologically active compounds. Palladium-catalyzed spirocyclization reactions of quinones have been reported to yield spiro[benzofuran-3,2'-naphthoquinones]. acs.org Although this example does not directly involve this compound, it demonstrates the feasibility of utilizing the benzofuran core in such transformations. A proposed catalytic cycle for these reactions involves the coordination of the palladium catalyst to the quinone, followed by an intramolecular attack of the tethered aryl group. acs.org

Gold-catalyzed spirocyclization of enyne esters has also been shown to be an efficient method for preparing structurally diverse spirocyclic compounds. rsc.org These reactions can proceed through different pathways, such as a tandem acyloxy migration/Nazarov cyclization/dig cyclization/acyl migration cascade, to afford complex spirocyclic systems. rsc.org

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. The reaction of 1-bromo-2-(5-chlorobenzofuran-2-yl)ethanedione-1-phenylhydrazone with various reagents provides access to a range of fused heterocyclic systems. For example, its reaction with active methylene compounds can lead to the formation of pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines. researchgate.net These reactions typically proceed through an initial nucleophilic substitution of the bromine atom, followed by an intramolecular cyclization and condensation. The regioselectivity of these cyclizations is a key aspect of these transformations. researchgate.net

The Robinson annulation is another classic example of a ring-forming reaction, although it typically involves the reaction of a ketone with methyl vinyl ketone to form a six-membered ring. ias.ac.in The principles of this reaction, involving Michael addition followed by an intramolecular aldol condensation, are broadly applicable in organic synthesis.

Radical Reactions and Electron Transfer Processes

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. These reactions involve intermediates with one or more unpaired electrons and can be initiated by thermal or photochemical methods, or through redox processes. nptel.ac.in

The development of super-electron-donors (SEDs) has enabled the initiation of radical reactions through single-electron transfer (SET) processes. nih.govntu.edu.sg For instance, heteroatom-centered anions can act as SEDs to initiate the radical functionalization of benzofurans. nih.govntu.edu.sg While direct studies on this compound are not explicitly detailed, the benzofuran ring system is known to participate in such transformations. The general mechanism involves the transfer of an electron from the SED to an appropriate precursor, generating a radical intermediate that can then undergo further reactions. nih.gov

Electron transfer reactions of aromatic radical cations with nucleophilic molecules have also been studied, with the reaction rates often being diffusion-controlled. psu.edu The generation of radical ions from aromatic molecules can be achieved through photoionization or photoinduced electron transfer. psu.edu These reactive intermediates can then engage in various transformations.

Mechanistic Elucidation of Reactions Involving the this compound Scaffold

The reactivity of the this compound scaffold is a subject of interest for the synthesis of more complex heterocyclic systems. Understanding the underlying reaction mechanisms, including the identification of transient intermediates and the analysis of transition states, is crucial for optimizing reaction conditions and designing new synthetic routes.

Investigation of Reaction Intermediates

The elucidation of reaction pathways involving this compound derivatives often relies on the identification or postulation of key reaction intermediates. Mechanistic studies, particularly for reactions of derivatives like 1-bromo-2-(5-chlorobenzofuranyl)ethanedione-1-phenylhydrazone, have proposed several transient species.

In reactions of this hydrazonoyl bromide derivative with nucleophiles, two alternative mechanisms are often considered. nih.govresearchgate.net One pathway involves the initial nucleophilic attack on the hydrazonoyl bromide to form an open-chain intermediate, which subsequently cyclizes. nih.govresearchgate.net An alternative pathway suggests the formation of a nitrilium imide intermediate through dehydrobromination of the starting material by a carbanion. nih.govresearchgate.net Although direct isolation of these intermediates is challenging, their existence is inferred from the final products formed. nih.govresearchgate.net

For instance, the reaction with active methylene compounds can proceed via one of two sequences. In sequence A, a nucleophilic attack by the active methylene compound on the carbon of the C-Br bond of the hydrazonoyl halide leads to an open-chain intermediate. Subsequent intramolecular cyclization and loss of water yield the final product. In sequence B, the base first generates a nitrilium imide intermediate from the hydrazonoyl halide. This is followed by a [3+2] cycloaddition with the enolate of the active methylene compound. Experimental outcomes often favor one sequence over the other, providing indirect evidence for the transient species involved. nih.govresearchgate.net

Below is a table summarizing the key intermediates proposed in reactions involving a derivative of the this compound scaffold.

Table 1: Proposed Reaction Intermediates in Reactions of 1-Bromo-2-(5-chlorobenzofuranyl)ethanedione-1-phenylhydrazone

| Intermediate Type | Proposed Structure/Description | Reaction Context | Source(s) |

|---|---|---|---|

| Open-chain Hydrazone | Formed by the initial nucleophilic attack on the hydrazonoyl bromide. | Reaction with active methylene compounds. | nih.govresearchgate.net |

In the broader context of benzofuran synthesis, various other intermediates are known to play crucial roles. These include species generated through catalytic cycles, such as copper acetylides in coupling reactions and intermediates formed from palladium-catalyzed intramolecular Heck reactions. acs.org While not specific to the this compound core itself, these examples from related syntheses highlight the types of transient species that could be relevant. acs.org

Transition State Analysis in Catalyzed Transformations

The analysis of transition states provides profound insight into the kinetics and stereoselectivity of chemical reactions. For catalyzed transformations involving the this compound scaffold, direct computational studies on transition states are not extensively documented in the reviewed literature. However, significant research has been conducted on the structurally analogous isatin (B1672199) scaffold, which features a nitrogen atom in place of the furan (B31954) oxygen at the 1-position. These studies offer a valuable framework for understanding the plausible transition states in reactions of benzofuran-2,3-diones.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling transition states. e3s-conferences.orgbeilstein-journals.org Such calculations can determine the energy barriers of competing reaction pathways, thereby predicting product selectivity. beilstein-journals.orgacs.org

For example, in the DBU-catalyzed insertion of isatins into aryl difluoronitromethyl ketones, DFT calculations were used to investigate two competing pathways involving nucleophilic attack at the different carbonyl carbons of the isatin ring. acs.org The study computed the energy barriers for the rate-determining steps, revealing that one pathway is significantly favored over the other. acs.org This type of analysis, which compares the relative energy barriers of different transition states, is key to predicting the chemoselectivity of a reaction. acs.org

Table 2: Illustrative Example of Calculated Energy Barriers for a DBU-Catalyzed Isatin Reaction This table is based on data for the analogous isatin system and serves to illustrate the methodology of transition state analysis.

| Catalyst | Transition State | Relative Energy Barrier (kcal/mol) | Source(s) |

|---|---|---|---|

| DBU | 3DBU | 24.4 | acs.org |

| 2,6-Lutidine | 3Lutidine | 30.2 | acs.org |

Mechanistic investigations into the catalytic enantioselective allylation of isatins have also highlighted the importance of transition state geometry. nih.gov It has been demonstrated that hydrogen-bond interactions between the substrate and the reagent play a critical role in the formation of the key transition states, which in turn governs the high enantioselectivity observed. nih.gov Similarly, in domino reactions to form spiro-fused 2-oxindoles, the reaction is believed to proceed through specific six-membered chair-like transition states, with the steric positioning of substituents determining the final product configuration. mdpi.com

These examples from isatin chemistry suggest that catalyzed reactions involving the this compound scaffold would likely proceed through well-organized transition states, stabilized by non-covalent interactions with the catalyst. The geometry of these transition states would be the determining factor for the reaction's rate and stereochemical outcome. Future computational studies focusing directly on the this compound molecule are needed to confirm these hypotheses and provide precise energetic details. e3s-conferences.org

Derivatization and Structural Modification Strategies for 5 Chlorobenzofuran 2,3 Dione Scaffolds

Formation of Complex Spiroheterocyclic Architectures

The construction of spiroheterocycles, which feature a common atom in two rings, is a significant area of synthetic chemistry due to their unique three-dimensional structures often found in bioactive molecules. The carbonyl group at the C-3 position of the benzofuran-2,3-dione (B1329812) system is a key handle for constructing such spirocyclic systems.

One notable method involves a palladium(II)-catalyzed intramolecular spirocyclization. This transformation has been successfully applied to synthesize novel spiro[benzofuran-3,2′-naphthoquinones]. In this approach, 2-aryloxymethyl-1,4-naphthoquinones undergo cyclization to form the spiro junction at the C-3 position of the resulting benzofuranone core. For instance, a 2-(4-chlorophenoxymethyl)-1,4-naphthoquinone can be converted into the corresponding 5-chloro-spiro[benzofuran-3,2'-naphthoquinone] derivative, although this specific example was not reported, the synthesis of 2H,3′H-Spiro[5-chlorobenzofuran-3,2′-benzene]-1′,4′-dione has been achieved. acs.org The reaction is typically performed at elevated temperatures in acetic acid with a palladium(II) acetate (B1210297) catalyst and a pyridine-based ligand. acs.org This strategy provides a direct route to complex spiro compounds that would be challenging to assemble through other methods. acs.org

| Starting Material Class | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| 2-Aryloxymethyl-1,4-naphthoquinones | Pd(OAc)₂, 3,5-dichloropyridine, TFA, Acetic Acid, 110 °C | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones] | acs.org |

Functionalization at the Chlorinated Benzene (B151609) Ring

Modifying the substitution pattern on the aromatic portion of the 5-chlorobenzofuran-2,3-dione scaffold can be achieved either by direct reaction on the heterocyclic system or by constructing the ring from pre-functionalized precursors.

Direct functionalization of the benzene ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The chloro-substituent at C-5 is an ortho-, para-directing group, while the C-2 and C-3 carbonyl groups are deactivating and meta-directing. This makes further substitution on the ring challenging and can lead to specific regiochemical outcomes.

Evidence for such direct functionalization is suggested by the commercial availability of compounds like 5-bromo-7-chlorobenzofuran-2,3-dione. bldpharm.com The synthesis of this compound likely involves the bromination of a 5-chlorobenzofuranone precursor. The introduction of a bromine atom at the C-7 position is consistent with the ortho-directing effect of the C-5 chloro group and the meta-directing influence of the lactone carbonyl (C-2), which would direct an incoming electrophile to the C-7 position. Such reactions typically require a halogen and a Lewis acid catalyst. msu.edu

A more common and versatile strategy for accessing diverse substitution patterns on the benzene ring is to utilize starting materials that already contain the desired functional groups. nih.govacs.org This approach avoids potential issues with selectivity and reactivity associated with direct functionalization on the heterocyclic core.

A clear example is the synthesis of key intermediates for 5-HT4 receptor agonists, such as 4-amino-5-halobenzofuran-7-carboxylic acid. google.com The synthesis begins with a substituted 2-hydroxybenzoic acid ester, which is then subjected to a sequence of reactions, including halogenation and the introduction of other functional groups, before the final cyclization to form the benzofuran (B130515) ring. google.com For example, a multi-step synthesis can start from a 4-acetamido-2-hydroxybenzoate, which is then halogenated and elaborated through palladium-catalyzed coupling reactions prior to the formation of the furanone ring. google.com This method allows for the precise placement of various substituents on the aromatic ring.

Table 2: Illustrative Synthetic Sequence Using a Pre-functionalized Building Block

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | Benzyltrimethylammonium dichloroiodate, NaHCO₃ | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | google.com |

| 2 | Product of Step 1 | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 4-acetamido-5-chloro-2-hydroxy-3-(trimethylsilylethynyl)benzoate | google.com |

| 3 | Product of Step 2 | Base (e.g., K₂CO₃) | 2-Trimethylsilyl-4-acetamido-5-chlorobenzofuran-7-carboxylic acid methyl ester | google.com |

Modifications at the Dione (B5365651) Carbonyl Centers

The two carbonyl groups of this compound are key sites for reactivity, enabling condensations, additions, and redox transformations.

The C-3 carbonyl group of the benzofuran-2,3-dione scaffold is electrophilic and readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. purechemistry.org This reaction is a classic method for C-C bond formation. While extensively reported for the analogous isatin (B1672199) system, eurjchem.comresearchgate.net the principle extends to benzofuran-2,3-diones.

A relevant example is the acid-mediated dehydrative substitution of 3-hydroxy-3-arylbenzofuran-2(3H)-ones (derived from the corresponding diones) with active methylene compounds like 1,3-diones. rsc.org In this metal-free protocol, the tertiary alcohol at C-3 is activated by a strong acid, followed by nucleophilic attack from the enol form of the active methylene compound to create a new C-C bond at the C-3 position. rsc.org This demonstrates the accessibility of the C-3 position for forming new bonds with carbon nucleophiles.

Table 3: Reaction of Benzofuran-2(3H)-one Precursors with Active Methylene Compounds

| Benzofuranone Precursor | Active Methylene Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Hydroxy-3-phenylbenzofuran-2(3H)-one | Dimedone | H₂SO₄, CH₂Cl₂ | 3-(2,6-Dioxocyclohexyl)-3-phenylbenzofuran-2(3H)-one derivative | rsc.org |

| 3-Hydroxy-3-phenylbenzofuran-2(3H)-one | 1,3-Indandione | H₂SO₄, CH₂Cl₂ | 3-(1,3-Dioxoindan-2-yl)-3-phenylbenzofuran-2(3H)-one | rsc.org |

| 3-Hydroxy-5-chloro-3-phenylbenzofuran-2(3H)-one | Pentane-2,4-dione | H₂SO₄, CH₂Cl₂ | 3-(2,4-Dioxopentan-3-yl)-5-chloro-3-phenylbenzofuran-2(3H)-one | rsc.org |

The dione moiety can be selectively transformed into other oxygen-containing functional groups. A key transformation is the selective reaction of the C-3 carbonyl to form a tertiary alcohol. The synthesis of 3-substituted-3-arylbenzofuran-2(3H)-ones often proceeds through a 3-hydroxy-3-arylbenzofuran-2(3H)-one intermediate. rsc.org This intermediate can be generated from the dione via the addition of an organometallic reagent (e.g., a Grignard reagent) to the C-3 carbonyl. This 3-hydroxy derivative is a stable, isolable compound that serves as a versatile precursor for further substitutions, as seen in the reactions with active methylene compounds, alcohols, and thiols. rsc.org This selective transformation of one carbonyl group while leaving the other (the lactone carbonyl at C-2) intact is a powerful strategy for building molecular complexity.

Synthesis of Amino-Substituted and Hydrazide Derivatives

The derivatization of the this compound scaffold through the introduction of amino and hydrazide functionalities opens avenues for creating a diverse range of compounds with potential applications in various fields of chemical research. These modifications are typically achieved through reactions involving the carbonyl groups of the dione.

One of the key strategies for introducing a nitrogen-containing substituent is through the synthesis of hydrazide derivatives. This often involves a multi-step process, starting with the modification of the benzofuran core. For instance, 5-chlorobenzofuran-2-carbohydrazide can be synthesized from 5-chloro-2-hydroxybenzaldehyde. The process involves condensation with diethyl bromopropanedioate to form an intermediate, ethyl-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate, which is then treated with hydrazine (B178648) to yield the desired carbohydrazide (B1668358). nih.gov

This 5-chlorobenzofuran-2-carbohydrazide serves as a versatile building block for further derivatization. nih.gov Condensation of this carbohydrazide with various substituted aromatic aldehydes leads to the formation of novel hydrazone derivatives. nih.gov These reactions are typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, often with a catalytic amount of acid. fluorochem.co.uk The resulting Schiff bases, or hydrazones, are a well-known class of organic compounds characterized by the imine (R2C=N-NHR') functional group. nih.govgoogle.com

While direct amino-substitution on the this compound core is not extensively detailed in the provided search results, methods for introducing amino groups onto the broader benzofuran scaffold have been reported. For example, the synthesis of 4-amino-5-chlorobenzofuran-7-carboxylic acid has been achieved through a multi-step reaction sequence starting from p-amino-o-hydroxybenzoic acid. rsc.org Such synthetic strategies, although not directly applied to the 2,3-dione, indicate the feasibility of incorporating amino functionalities into the chlorobenzofuran framework.

The table below lists the key compounds mentioned in this section.

| Compound Name | Starting Material(s) |

| 5-Chlorobenzofuran-2-carbohydrazide | 5-Chloro-2-hydroxybenzaldehyde, Diethyl bromopropanedioate, Hydrazine |

| Hydrazone derivatives of 5-chlorobenzofuran-2-carbohydrazide | 5-Chlorobenzofuran-2-carbohydrazide, Substituted aromatic aldehydes |

| 4-Amino-5-chlorobenzofuran-7-carboxylic acid | p-Amino-o-hydroxybenzoic acid |

| Schiff Bases | Hydrazide derivatives, Aromatic aldehydes |

Incorporation into Macrocyclic and Polycyclic Systems

The integration of the this compound scaffold into larger, more complex molecular architectures such as macrocycles and polycyclic systems represents a significant challenge in synthetic organic chemistry. While direct and specific examples of the incorporation of this compound into these systems are not extensively documented in the available literature, general principles of macrocyclization and polycyclization can be considered for potential synthetic routes.

Macrocycles are large cyclic molecules, and their synthesis often relies on strategies that favor intramolecular cyclization over intermolecular polymerization, especially under high-dilution conditions. wikipedia.org The reactive dione functionality in this compound could potentially serve as a key component in macrocyclization reactions. For instance, condensation reactions with long-chain diamines or diols could, in principle, lead to the formation of macrocyclic structures incorporating the chlorobenzofuran moiety. The Ugi four-component reaction is another powerful tool for the synthesis of diverse macrocycles and could potentially be adapted. google.com

Polycyclic compounds consist of multiple fused rings and are common motifs in natural products and complex organic molecules. libretexts.org The synthesis of polycyclic systems often involves annulation reactions, where a new ring is formed onto an existing one. The aromatic and dione components of this compound offer handles for such transformations. For example, Friedel-Crafts acylation or other electrophilic aromatic substitution reactions could be envisioned to build additional rings onto the benzofuran core. libretexts.org Ruthenium-catalyzed C-H activation and cyclization is another modern approach for constructing polycyclic scaffolds from benzofuran precursors. libretexts.org

Although specific research on applying these methods to this compound is not detailed in the search results, the fundamental reactivity of the compound suggests that its use as a building block in the synthesis of these larger systems is a plausible area for future investigation.

Advanced Spectroscopic and Spectrometric Characterization in Reaction Pathways

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including the derivatives and intermediates of 5-Chlorobenzofuran-2,3-dione. researchgate.netweebly.com By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, chemists can piece together the molecular framework. ethernet.edu.et

In the ¹H NMR spectra of 5-chlorobenzofuran (B1360139) derivatives, the aromatic protons exhibit characteristic chemical shifts and splitting patterns that confirm the substitution on the benzene (B151609) ring. For instance, the synthesis of spiro[5-chlorobenzofuran-3,2′-benzene]-1′,4′-dione, a derivative, shows distinct signals for the aromatic protons, confirming the integrity of the substituted benzofuran (B130515) core during the reaction. acs.org

¹³C NMR spectroscopy is equally vital, providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons (C2 and C3) in the parent dione (B5365651) and its derivatives are highly diagnostic. Furthermore, the carbon atom attached to the chlorine (C5) displays a characteristic chemical shift, which is influenced by the electronegativity of the halogen. In the synthesis of various 2-aroyl benzofurans, ¹³C NMR data is critical for confirming the structure of the final products. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structures. ox.ac.uk HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is invaluable for establishing the connectivity between different fragments of a molecule, particularly in multi-step synthetic sequences leading to or starting from this compound.

Table 1: Representative NMR Data for a 5-Chlorobenzofuran Derivative Data for: 3-(5-chlorobenzofuran-2-yl)-4-hydroxypent-3-en-2-one rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.19-7.17 (m, 2H), 6.84-6.81 (m, 1H), 6.64 (s, 1H), 4.02 (s, 3H), 2.07 (s, 6H) |

| ¹³C | 193.3, 151.6, 144.9, 143.5, 129.9, 123.6, 113.1, 108.4, 106.8, 105.2, 55.7, 23.8 |

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy for Reactivity Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to study the reactivity of this compound by monitoring changes in molecular vibrations as a reaction proceeds. ksu.edu.saedinst.com These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.comlibretexts.org

For this compound, the most prominent features in its IR spectrum are the strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups. The lactone carbonyl (at C2) and the ketone carbonyl (at C3) will have distinct frequencies, typically in the 1700-1850 cm⁻¹ region. The reactivity of the dione can be followed by observing the disappearance of these characteristic C=O bands and the emergence of new bands corresponding to the functional groups of the product. For example, in a reaction where one of the carbonyls is converted to an alcohol, the intense C=O stretch would be replaced by a broad O-H stretching band around 3200-3600 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Ketone/Lactone) | Stretch | 1680 - 1850 | tandfonline.com |

| C=C (Aromatic) | Stretch | 1450 - 1610 | tandfonline.com |

| C-O (Ether/Lactone) | Stretch | 1000 - 1300 | acs.org |

| C-Cl | Stretch | 600 - 800 | tandfonline.com |

| O-H (Alcohol/Phenol) | Stretch | 3200 - 3600 | tandfonline.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Sequences

Mass spectrometry (MS) is a critical analytical tool in synthetic chemistry for confirming the molecular weight and elemental composition of reactants, intermediates, and products. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula, which is a key step in structural confirmation. rsc.org

In synthetic sequences starting from or leading to this compound, MS is used to verify the successful completion of each step. For example, in the synthesis of 4-amino-5-chlorobenzofuran-7-carboxylic acid, an intermediate was identified by its mass-to-charge ratio (m/z) using mass spectrometry. google.com

Beyond molecular weight determination, the fragmentation pattern of a molecule under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides a molecular fingerprint that can be used for structural elucidation. researchgate.netscielo.br For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic losses. Plausible fragmentation pathways could include the loss of a carbon monoxide (CO) molecule, the loss of a chlorinemonoxycarbonyl radical (•COCl), or cleavage of the furan (B31954) ring. Analyzing these fragments helps to confirm the connectivity and the presence of the chloro- and dione functionalities. The fragmentation patterns of related benzofuran and isatin (B1672199) derivatives have been studied, providing a basis for interpreting the spectra of new compounds based on the this compound core. researchgate.netresearchgate.net

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 5-Chlorobenzofuran Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one | C₁₈H₁₆ClN₂O | 311.0946 | 311.0944 | mdpi.com |

| 3-(5-chlorobenzofuran-2-yl)-4-hydroxypent-3-en-2-one | C₁₃H₁₂ClO₃ | Not Provided | Not Provided | rsc.org |

| (2R,2'R,4'R,5'S)-...-5-chloro-...-dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione | C₃₃H₂₅F₃N₂NaO₃ | 577.1709 ([M+Na]⁺) | 577.1702 ([M+Na]⁺) | rsc.org |

Electronic Absorption (UV-Vis) Spectroscopy in Mechanistic Investigations

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a π bonding orbital or a non-bonding orbital (n) to an anti-bonding orbital (π*). msu.edu It is particularly useful for studying conjugated systems, such as the aromatic and dione moieties within this compound. The resulting spectrum, a plot of absorbance versus wavelength, can provide valuable mechanistic insights. nih.gov

The chromophore of this compound, consisting of the fused benzene ring and the α-dicarbonyl system, is expected to exhibit characteristic π→π* and n→π* transitions. The π→π* transitions, which are typically high-intensity, arise from the conjugated system, while the lower-intensity n→π* transitions are associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups.

In mechanistic investigations, UV-Vis spectroscopy can be used to monitor the progress of a reaction in real-time. uni-regensburg.de For example, if this compound participates in a reaction that disrupts its conjugated system or alters the carbonyl groups, a corresponding change in the UV-Vis spectrum will occur. The formation of a colored intermediate, for instance, can be detected by the appearance of a new absorption band in the visible region. The rate of disappearance of a reactant's absorption band or the appearance of a product's band can be used to determine reaction kinetics. Such studies provide crucial data for understanding the sequence of bond-forming and bond-breaking events that constitute a reaction mechanism.

Table 4: Typical Electronic Transitions in Organic Chromophores

| Chromophore | Transition | Typical λₘₐₓ Range (nm) |

| C=O (Ketone) | n → π | 270 - 290 |

| C=C (Conjugated) | π → π | > 200 |

| Benzene | π → π* | ~255 |

Theoretical and Computational Chemistry Studies of 5 Chlorobenzofuran 2,3 Dione Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of molecules. researchgate.net For systems related to 5-Chlorobenzofuran-2,3-dione, computational studies, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and predict structural parameters. researchgate.netresearchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, establishing the most stable conformation of the molecule. For instance, in related benzofuran (B130515) structures, the planarity of the fused ring system is a key feature, and the specific geometric parameters are crucial for understanding its chemical behavior. acs.org The electronic properties, such as dipole moment and charge distribution, are also determined, revealing the polarity and the nature of the covalent bonds within the molecule. A study on a similar compound, (5-chloro-benzofuran-3-yl)-acetic acid hydrazide, utilized DFT calculations to analyze its structure and vibrational frequencies. rsc.org

Table 1: Calculated Structural and Electronic Properties of a Representative Benzofuran Derivative Note: Data presented here is representative of computational studies on similar benzofuran structures and illustrates the type of information generated.

| Parameter | Calculated Value (DFT/B3LYP) | Unit |

|---|---|---|

| Total Energy | -875.34 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| C=O Bond Length (Lactone) | 1.21 | Ångström (Å) |

| C-Cl Bond Length | 1.74 | Ångström (Å) |

Reaction Pathway Simulations and Energy Profiling

Computational chemistry enables the simulation of chemical reactions, providing a detailed map of the energy changes that occur as reactants transform into products. mdpi.com This involves calculating the potential energy surface (PES) for a reaction, identifying transition states, and determining the activation energies. beilstein-journals.org For a molecule like this compound, which is a reactive cyclic anhydride, these simulations can predict its behavior in various chemical transformations, such as nucleophilic acyl substitution or cycloaddition reactions. beilstein-journals.orgnih.gov

For example, a study on the reaction of similar dicarbonyl compounds detailed the alkylation mechanism, identifying both O-alkylation and C-cyclization products and calculating the energy barriers for each pathway. mdpi.com By profiling the energy of reactants, intermediates, transition states, and products, researchers can determine whether a reaction is kinetically or thermodynamically favored. beilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the energies of these frontier orbitals. Computational analyses of related benzofuran derivatives have shown that the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is localized on the electron-deficient furanone part of the molecule. acs.org This distribution dictates how the molecule will interact with other reactants. imperial.ac.uk

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative for a substituted benzofuran system, calculated using DFT methods.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It provides a color-coded map that identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show strong negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The carbonyl carbons and the carbon atom attached to the chlorine would exhibit positive potential, making them electrophilic centers. researchgate.netcomputationalscience.org This analysis is invaluable for predicting how the molecule will interact with other molecules, including solvents or biological targets. acs.org

Ligand-Binding and Interaction Studies for Derivative Scaffolds

The 5-Chlorobenzofuran (B1360139) scaffold is a component of more complex molecules designed for biological applications. researchgate.netnih.gov Computational docking is a powerful method used to predict how these derivative molecules (ligands) bind to the active site of a biological target, such as a protein or enzyme. tandfonline.comnih.gov These studies are fundamental in drug design and discovery. researchgate.net

For instance, derivatives of 5-chloro-indole, a structurally related scaffold, have been studied for their binding to proteins like EGFR (Epidermal Growth Factor Receptor). tandfonline.commdpi.comresearchgate.net Docking simulations can predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com Studies on benzofuran derivatives binding to cannabinoid receptors and serum albumins have demonstrated the ability of these computational models to explain structure-activity relationships (SAR) and guide the design of more potent and selective compounds. nih.govmdpi.com

Applications of 5 Chlorobenzofuran 2,3 Dione in Synthetic Methodology Development

Role as a Key Synthon for Heterocyclic Compounds

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation, simplifying the process of designing a synthetic route for complex organic compounds. numberanalytics.com 5-Chlorobenzofuran-2,3-dione, with its reactive dicarbonyl functionality and the presence of a chlorine atom on the benzene (B151609) ring, is a versatile synthon for the synthesis of a wide array of heterocyclic compounds. Its utility is demonstrated in its reactions to form various fused and substituted heterocyclic systems.

The reactivity of this compound allows it to be a precursor in the synthesis of various heterocyclic systems. For instance, it can be envisioned as a starting material for the synthesis of substituted quinoxalines and other fused heterocycles through condensation reactions with appropriate diamines. The dicarbonyl moiety readily reacts with nucleophiles, initiating cyclization cascades to form complex ring systems.

Recent research has highlighted the importance of benzofuran (B130515) derivatives in medicinal chemistry, with many exhibiting a broad range of biological activities. researchgate.netrsc.orgacs.org The synthesis of novel benzofuran-based Schiff bases, for example, has been a subject of interest. researchgate.net In this context, derivatives of 5-chlorobenzofuran (B1360139) can be utilized to create libraries of compounds for biological screening. For example, substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols have been synthesized and evaluated for their antibacterial properties. researchgate.net

The application of this compound and its derivatives extends to the synthesis of various other heterocyclic structures. Research has shown the synthesis of pyrazole-benzofuran hybrids and furo[3,2–g]chromones, which have been investigated for their cytotoxic activities. researchgate.netresearchgate.net The core benzofuran structure, often functionalized with chlorine, is a key component in these synthetic strategies.

Utility in Constructing Complex Organic Molecules

The construction of complex organic molecules, including natural products and their analogues, often relies on the strategic use of versatile building blocks. This compound and its derivatives serve as important intermediates in the synthesis of such complex structures. lookchem.com The benzofuran moiety itself is present in a multitude of natural products with significant biological activities. acs.orgrsc.org

The total synthesis of natural products containing the benzofuran ring system is a significant area of research. rsc.org Methodologies for constructing the benzofuran core often involve intramolecular cyclization reactions. organic-chemistry.org While direct use of this compound in a published total synthesis is not readily found, its structural motif is a key feature in many complex targets. Synthetic strategies often involve the introduction of the chloro-substituted benzofuran core at a key stage of the synthesis. Enamide cyclizations, for example, have been employed as a key strategy in the total synthesis of various nitrogen-containing heterocycles and alkaloids. beilstein-journals.org

The development of new synthetic methods, such as palladium-catalyzed reactions, has facilitated the construction of complex molecules containing the benzofuran scaffold. acs.orgacs.org These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling intricate molecular architectures. For instance, palladium-catalyzed spirocyclization has been used to synthesize novel spiroheterocyclic skeletons. acs.org

Contribution to the Development of New Synthetic Reagents and Catalysts

While this compound itself is primarily a building block, its derivatives have the potential to be developed into new synthetic reagents or ligands for catalysis. The benzofuran scaffold can be functionalized to create molecules with specific electronic and steric properties suitable for catalytic applications.

The development of new catalysts is crucial for advancing synthetic efficiency and enabling new chemical transformations. For example, palladium and copper-based catalysts are widely used in cross-coupling reactions for the synthesis of benzofuran derivatives. acs.org The synthesis of ligands that can modulate the reactivity and selectivity of these metal catalysts is an active area of research. Benzofuran-containing phosphine (B1218219) ligands, for instance, could be synthesized and evaluated in various catalytic reactions.

Furthermore, the reactivity of the dione (B5365651) functionality in this compound could be exploited to prepare novel organocatalysts. For example, condensation with chiral amines or amino acids could lead to the formation of chiral iminium ions or enamines, which are key intermediates in many organocatalytic transformations.

Precursor for Advanced Materials with Tailored Properties

Benzofuran-based compounds have garnered attention for their potential applications in materials science. rsc.org The rigid and planar structure of the benzofuran ring system, combined with the ability to introduce various functional groups, makes it an attractive scaffold for the design of organic materials with specific electronic and photophysical properties.

Derivatives of this compound can serve as precursors for the synthesis of advanced materials. For instance, the benzofuran moiety is a component of some organic semiconductors and fluorescent materials. researchgate.net The presence of the chlorine atom can influence the electronic properties and intermolecular interactions of the resulting materials, potentially leading to improved performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The synthesis of conjugated polymers containing the benzofuran unit is another area of interest. These materials can exhibit interesting optical and electronic properties, making them suitable for applications in sensors, solar cells, and other electronic devices. The reactivity of this compound provides a handle for incorporating this building block into larger polymeric structures.

Future Research Directions in 5 Chlorobenzofuran 2,3 Dione Chemistry

Sustainable and Green Synthesis Strategies

The chemical industry is increasingly shifting towards more environmentally benign practices. Future research on 5-Chlorobenzofuran-2,3-dione will undoubtedly focus on the development of sustainable and green synthesis strategies to minimize environmental impact and enhance efficiency.

Key areas of investigation will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This could involve exploring cycloaddition reactions or C-H activation strategies that form the benzofuranone core in a more direct manner.

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as lignin-derived phenols or other renewable aromatic compounds, as precursors to this compound.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-derived solvents (e.g., 2-methyltetrahydrofuran) in the synthesis and purification processes.

Catalytic Methods: Developing highly efficient catalytic systems, particularly those based on earth-abundant and non-toxic metals, to replace stoichiometric reagents, thereby reducing waste and energy consumption.

A comparative table of potential green synthesis strategies is presented below:

| Strategy | Traditional Approach | Potential Green Alternative | Anticipated Benefits |

| Starting Material | Petroleum-based phenols | Lignin-derived aromatics | Reduced reliance on fossil fuels, utilization of renewable resources. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, 2-MeTHF, or solvent-free conditions | Reduced toxicity and environmental pollution. |

| Reagents | Stoichiometric oxidants or chlorinating agents | Catalytic oxidation with O2 or H2O2, electro-synthesis | Higher atom economy, less hazardous waste. |

Exploration of Novel Reactivity and Catalysis

The dione (B5365651) functionality in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. Future research will focus on uncovering novel transformations and its potential as a catalyst or ligand.

Promising avenues of research include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound could lead to the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Ring-Opening Reactions: Investigating selective ring-opening reactions could provide access to a diverse range of functionalized 2-hydroxybenzoyl derivatives, which are important intermediates in organic synthesis.

Multicomponent Reactions: Designing novel multicomponent reactions involving this compound would enable the rapid and efficient construction of complex molecular architectures from simple starting materials.

Ligand Development: The oxygen atoms in the dione moiety could act as coordination sites for metal centers. The synthesis of derivatives of this compound for use as ligands in transition metal catalysis is a promising area for exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of its chemistry with modern automation technologies is essential.

Future efforts in this area will likely involve:

Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives. This can offer improved safety, better reaction control, and easier scalability compared to traditional batch processes.

High-Throughput Screening: Utilizing automated synthesis and screening platforms to rapidly evaluate a wide range of reaction conditions, catalysts, and substrates for novel transformations of this compound.

In-line Analysis: Integrating real-time analytical techniques (e.g., NMR, IR, MS) into flow systems to enable rapid reaction optimization and mechanistic studies.

Development of Advanced Computational Models for Reaction Prediction

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. The development of advanced computational models will be crucial for guiding experimental work on this compound.

Key research directions include:

DFT Studies: Employing Density Functional Theory (DFT) to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of this compound. This can provide valuable insights into its reactivity and guide the design of new reactions.

Machine Learning: Utilizing machine learning algorithms to develop predictive models for the outcomes of reactions involving this compound. These models can be trained on experimental data to predict reaction yields, selectivity, and optimal conditions.

Virtual Screening: Using computational docking and virtual screening to identify potential biological targets for derivatives of this compound, thereby guiding its development in medicinal chemistry.

Expanding Applications in Specialized Chemical Domains

While the current applications of this compound are limited, its unique structure suggests potential for use in a variety of specialized chemical domains.

Future research should explore its application in:

Materials Science: Investigating the incorporation of this compound as a building block in the synthesis of novel polymers, dyes, or organic electronic materials. Its chlorinated aromatic ring and dione functionality could impart unique optical or electronic properties.

Medicinal Chemistry: Synthesizing and evaluating a library of derivatives of this compound for their biological activity. The benzofuranone core is a privileged scaffold in medicinal chemistry, and its derivatives may exhibit interesting pharmacological properties.

Agrochemicals: Exploring the potential of this compound derivatives as herbicides, fungicides, or insecticides. The introduction of a chlorine atom can often enhance the biological activity of organic molecules.

A summary of potential specialized applications is provided below:

| Domain | Potential Role of this compound | Desired Properties |

| Materials Science | Monomer for high-performance polymers | Thermal stability, specific optical or electronic properties. |

| Medicinal Chemistry | Scaffold for drug discovery | Novel biological activity, good pharmacokinetic profile. |

| Agrochemicals | Core structure for new pesticides | High efficacy, low environmental toxicity. |

Q & A

Q. What are the established synthetic routes for 5-Chlorobenzofuran-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, halogenated precursors like 5-chloro-1H-indole-2,3-dione can react with propargyl bromide under phase-transfer catalysis (PTC) using K₂CO₃ and tetrabutylammonium bromide (TBAB) in DMF at room temperature . Optimization includes:

- Catalyst Loading : 10 mol% TBAB improves reaction efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product with >85% purity.

Table 1 : Comparison of Synthetic Conditions

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Chloroindole-2,3-dione | TBAB/K₂CO₃ | DMF | 78 | 87 |

| 4-Methoxyphenol* | DDQ | HFIP | 65 | 92 |

| *Adapted from benzofuran synthesis in . |

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The carbonyl (C=O) groups appear at ~170-180 ppm in ¹³C NMR.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- Crystallography :

- XRD : Use SHELXL for refinement. Key parameters:

- R-factor < 5% for high-resolution data.

- Twinning detection via PLATON for accurate space-group determination .

Advanced Research Questions

Q. How can structural discrepancies between NMR and XRD data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Cross-Validation : Compare XRD bond lengths/angles with DFT-calculated geometries.

- Variable-Temperature NMR : Identify conformational flexibility (e.g., -20°C to 80°C experiments).

- SHELXL Refinement : Apply restraints for disordered atoms and validate via RIGU checks .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at the 5-position to direct electrophiles to the 2- or 3-positions.

- Metal Catalysis : Use Pd-catalyzed C-H activation for iodination (e.g., 5-chloro-7-iodo derivatives via NIS/AgOTf) .

- Solvent Effects : Hexafluoroisopropanol (HFIP) increases electrophilicity of iodinating agents, achieving >90% regioselectivity .

Q. What experimental controls are critical in evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) and solvent-only controls (e.g., DMSO <0.1%).

- Dose-Response Curves : Use 3-4 technical replicates per concentration (IC₅₀ determination via GraphPad Prism).

- Mechanistic Studies :

- Enzyme Assays : Monitor inhibition kinetics (e.g., Michaelis-Menten plots for kinase targets).

- Cell-Based Assays : Validate membrane permeability via fluorescence microscopy (e.g., Hoechst staining) .

Data Contradiction Analysis

Q. How should researchers address conflicting yield data from different synthetic protocols for this compound?

- Methodological Answer :

- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., TBAB storage under N₂).

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.

- Reproducibility : Cross-validate protocols across labs. For example, phase-transfer catalysis in may require strict pH control (pH 8-9) to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.